Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate
Overview
Description
18:1 MPB PE is a head group modified functionalized lipid. This lipid is used in the preparation of lipidated DNA anti-handles, which are used to label DNA-origami rings involved in the assembly, arrangement, and remodeling of liposomes.
Maleimidophenyl butyramide (MPB) phosphoethanolamine (PE), also known as DPPE-maleimide, contains maleimide, which is a thiol-reactive moiety and a good electrophile. MPB PE is implicated in liposome preparation.
Mechanism of Action
Target of Action
It is known that this compound is a liposome used to simulate biological phospholipid membranes .
Mode of Action
This compound interacts with its targets by mimicking the structure and function of biological phospholipid membranes . It is a head group modified functionalized lipid . This lipid is used in the preparation of lipidated DNA anti-handles, which are used to label DNA-origami rings involved in the assembly, arrangement, and remodeling of liposomes .
Biochemical Pathways
It is known that this compound plays a role in the assembly, arrangement, and remodeling of liposomes .
Result of Action
It is known that this compound is used in the preparation of lipidated dna anti-handles, which are used to label dna-origami rings involved in the assembly, arrangement, and remodeling of liposomes .
Action Environment
It is known that this compound is stable for 1 year when stored at -20°c .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/q;+1/p-1/b19-17-,20-18-;/t50-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILKDCDPRGFBSN-VCRVZWGWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N2NaO11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677159 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-49-8 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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